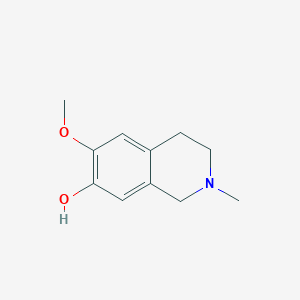

Corypalline

Katalognummer B3065477

:

450-14-6

Molekulargewicht: 193.24 g/mol

InChI-Schlüssel: FELOSQQXIHRUSH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04013664

Procedure details

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether (2e) (6.38 g) was added to N,N-dimethyl acetamide (125 ml) under nitrogen, stirred for 5 min., and treated with 2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide (1) (7.65 g). Potassium t-butoxide (4.39 g) was then added in small portions over 15 min. The reaction mixture was stirred under nitrogen at room temperature for 7 hours, diluted with cold water (600 ml), stirred for 10-15 min. and refrigerated overnight. The supernatant aqueous layer was decanted from the solid which was collected and washed with 1:1 methanol-ether (20 ml) followed by ether (100 ml) and sucked dry (9.40 g, 92%), to yield 1-[2'-nitro-4'-methoxy-5'-(3", 4"-dimethoxy)phenoxybenzyl]-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (3e), mp 169°-171°. An analytical sample was crystallized from chloroform-methanol: mp 173°-174°; nmr δ 2.40 (3H, NCH3), 3.85, 3.88, 3.92, and 3.98 (each 3H, 4 OCH3), 6.37-7.60 (7H, ArH).

[Compound]

Name

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether

Quantity

6.38 g

Type

reactant

Reaction Step One

Name

2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide

Quantity

7.65 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

CN(C)C(=O)C.[I-].[CH3:8][N+:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1.CC(C)([O-])C.[K+]>O>[CH3:8][N:9]1[CH2:18][CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:21])=[C:14]([O:19][CH3:20])[CH:15]=2)[CH2:10]1 |f:1.2,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether

|

|

Quantity

|

6.38 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

Step Two

|

Name

|

2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide

|

|

Quantity

|

7.65 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].C[N+]1=CC2=CC(=C(C=C2CC1)OC)O

|

Step Three

|

Name

|

|

|

Quantity

|

4.39 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Four

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 5 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred under nitrogen at room temperature for 7 hours

|

|

Duration

|

7 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 10-15 min. and refrigerated overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant aqueous layer was decanted from the solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1:1 methanol-ether (20 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

sucked dry (9.40 g, 92%)

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1CC2=CC(=C(C=C2CC1)OC)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |